molecular formula C14H19N3O5S B497311 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide CAS No. 878724-56-2

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No.: B497311
CAS No.: 878724-56-2
M. Wt: 341.38g/mol
InChI Key: OYNUVYCHLHBYHC-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide (CAS 878724-56-2) is a chemical compound with a molecular formula of C14H19N3O5S and a molecular weight of 341.38 g/mol [ citation:1 ]. This molecule features a 1,3-benzodioxole ring system, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds with diverse biological activities [ citation:2 ]. The 1,3-benzodioxole core is often retained for its critical role in antitumor efficacy and its metabolic stability, as the methylenedioxy bridge can resist catechol-O-methyltransferase (COMT)-mediated metabolism, potentially leading to longer-lasting effects in biological systems [ citation:2 ][ citation:8 ]. Furthermore, research on related compounds has shown that the 1,3-benzodioxole moiety can function as a key pharmacophore for interaction with neurological targets, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, where it can act as a positive allosteric modulator [ citation:3 ]. The specific incorporation of a piperazine ring sulfonamide in this structure is a common strategy in drug discovery to fine-tune properties like solubility, bioavailability, and target binding affinity. This combination of features makes this compound a valuable chemical entity for researchers exploring new compounds in areas such as oncology and neuroscience. It is supplied as a high-purity material for non-medical applications, exclusively for industrial use or scientific research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-15(2)23(19,20)17-7-5-16(6-8-17)14(18)11-3-4-12-13(9-11)22-10-21-12/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNUVYCHLHBYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-carbonyl Chloride

The 1,3-benzodioxol-5-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux. The reaction progress is monitored via thin-layer chromatography (TLC), and excess SOCl₂ is removed under reduced pressure. The crude acid chloride is used directly in subsequent steps to avoid hydrolysis.

Reaction Conditions

ParameterDetail
SolventAnhydrous CH₂Cl₂
ReagentSOCl₂ (2.2 equiv)
TemperatureReflux (40°C)
Time3–4 hours
Yield>95% (crude)

This method is preferred over alternative activators (e.g., oxalyl chloride) due to its simplicity and high conversion efficiency.

Synthesis of 1-(Dimethylsulfamoyl)piperazine

Piperazine is selectively monosubstituted with dimethylsulfamoyl chloride in the presence of triethylamine (Et₃N) to scavenge HCl. The reaction is conducted under nitrogen to prevent moisture ingress, and the product is isolated via recrystallization from ethanol.

Procedure

  • Dissolve piperazine (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add dimethylsulfamoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with CH₂Cl₂, and concentrate.

  • Recrystallize from ethanol to obtain white crystals.

Analytical Data

  • Yield : 68–72%

  • Melting Point : 142–145°C

  • ¹H NMR (CDCl₃) : δ 2.85 (s, 6H, N(CH₃)₂), 2.90–3.10 (m, 4H, piperazine CH₂), 3.30–3.50 (m, 4H, piperazine CH₂).

Coupling Reaction to Form the Target Compound

The final step involves acylation of 1-(dimethylsulfamoyl)piperazine with 1,3-benzodioxol-5-carbonyl chloride in pyridine , which acts as both solvent and base. The product is precipitated in ice-water and purified via recrystallization.

Optimized Conditions

ParameterDetail
SolventPyridine
Reagent1,3-Benzodioxol-5-carbonyl chloride (1.2 equiv)
Temperature50°C
Time6 hours
Yield65–70%

Characterization

  • ¹H NMR (DMSO-d₆) : δ 6.85–7.10 (m, 3H, benzodioxole aromatic H), 5.95 (s, 2H, OCH₂O), 3.60–3.80 (m, 4H, piperazine CH₂), 3.20–3.40 (m, 4H, piperazine CH₂), 2.75 (s, 6H, N(CH₃)₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O stretch).

Optimization and Analytical Characterization

Regioselectivity Challenges

The symmetry of piperazine necessitates precise stoichiometry to avoid disubstitution. Using 1.1 equivalents of dimethylsulfamoyl chloride ensures monosubstitution, while excess acylating agent (1.2 equiv) drives the coupling reaction to completion.

Alternative Sulfonylation Methods

While traditional sulfonyl chloride reactions are effective, recent advances in primary sulfonamide synthesis using t-BuONSO could inspire future adaptations for secondary sulfonamides. However, this reagent currently lacks demonstrated efficacy for N,N-dimethyl derivatives.

Comparative Analysis of Synthetic Routes

A comparative evaluation of two pathways highlights trade-offs:

RouteAdvantagesDisadvantages
Sulfonylation First High purity, avoids disubstitutionRequires protecting groups
Acylation First Simpler workflowRisk of disubstitution

The sulfonylation-first route is favored for its reproducibility and scalability.

Industrial Applications and Scale-Up Considerations

Large-scale production requires:

  • Continuous flow chemistry to handle exothermic reactions (e.g., SOCl₂ activation).

  • Crystallization optimization to improve yields (>80% purity).

  • Green solvents (e.g., cyclopentyl methyl ether) to replace pyridine, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s key structural elements are compared with similar derivatives in Table 1:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
4-(1,3-Benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide 1,3-Benzodioxole carbonyl, dimethylsulfonamide-piperazine ~363.4 (calculated) High lipophilicity due to benzodioxole; potential enzyme inhibition via sulfonamide
4-(4-Methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide 4-Methoxyphenyl, dimethylsulfonamide-piperazine 299.39 Methoxy group enhances solubility; reduced steric bulk compared to benzodioxole
N-(1,3-Benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide 1,3-Benzodioxole, fluorophenyl-piperazine, propanamide linker ~413.4 (calculated) Fluorophenyl group may enhance CNS penetration; amide linker increases flexibility
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide Pyrazoline ring, hydroxyphenyl, benzenesulfonamide ~350–400 (varies by aryl) Sulfonamide and phenol groups favor hydrogen bonding; pyrazoline core enhances rigidity

Key Observations :

  • The benzodioxole moiety in the target compound improves metabolic stability compared to methoxyphenyl or fluorophenyl analogs but may reduce aqueous solubility .
  • The dimethylsulfonamide group provides strong hydrogen-bonding capacity, similar to benzenesulfonamide derivatives in carbonic anhydrase inhibitors .

Biological Activity

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide (CAS Number: 878724-56-2) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₅S
  • Molecular Weight : 329.38 g/mol

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that modifications to the benzodioxole core could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is believed to contribute to this activity by interfering with bacterial folic acid synthesis.

Antiproliferative Effects

The antiproliferative effects of this compound were evaluated in several cancer cell lines. The compound demonstrated notable cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cells, with IC₅₀ values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-715.2Apoptosis
K-56212.8Apoptosis

Insecticidal Activity

A related study highlighted the larvicidal activity of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. While specific data for the compound is limited, the structural similarities suggest potential effectiveness in mosquito control applications.

Case Studies and Research Findings

  • Antibacterial Study :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzodioxole derivatives, including sulfonamides. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Research :
    In vitro studies conducted at a prominent cancer research institute demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Insecticidal Potential :
    Another research effort focused on the synthesis and evaluation of insecticidal activities of benzodioxole derivatives against mosquito larvae. Although direct data on this specific compound was not available, similar structures showed promising results, suggesting potential applications in vector control.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide?

  • Answer : The synthesis typically involves multi-step reactions. A validated approach includes:

Condensation : Reacting 1,3-benzodioxole-5-carboxylic acid with piperazine derivatives under coupling agents (e.g., EDCI/HOBt) to form the benzodioxol-carbonyl-piperazine intermediate.

Sulfonylation : Introducing the dimethylsulfonamide group via reaction with dimethylsulfamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

  • Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can researchers optimize crystallization for X-ray diffraction studies of this compound?

  • Answer : Crystallization conditions depend on solvent polarity and temperature. A standard protocol:

  • Dissolve the compound in a 1:1 mixture of DMSO and ethanol at 60°C.
  • Slowly evaporate the solvent at 4°C to obtain single crystals.
  • Use SHELXL for structure refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding patterns with graph set analysis (e.g., Etter’s rules) to confirm packing motifs .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ 2.8–3.2 ppm).
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches.
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ at m/z 501.6 (theoretical) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

  • Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and IR spectra. Compare with experimental data to identify conformational mismatches.
  • Use molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes), explaining deviations in bioactivity assays.
  • Example : If experimental IC₅₀ values conflict with docking scores, evaluate solvent effects or protonation states using molecular dynamics (MD) simulations .

Q. What strategies address challenges in refining crystal structures with SHELXL for this sulfonamide derivative?

  • Answer : Common issues and solutions:

  • Disorder : Apply PART and SUMP instructions to model disordered benzodioxol rings.
  • Twinned Data : Use TWIN/BASF commands for non-merohedral twinning.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
  • Reference : Recent SHELXL updates (post-2015) support constraints for sulfonamide groups, improving R-factor convergence .

Q. How do hydrogen bonding networks influence the compound’s stability and solubility?

  • Answer :

  • Graph Set Analysis : Identify motifs like D₁¹(2) (single donor-acceptor) or C₂²(8) (chain patterns) in the crystal lattice.
  • Solubility Prediction : Strong inter-molecular H-bonds (e.g., N–H⋯O=S) reduce aqueous solubility. Introduce polar substituents (e.g., –OH) to disrupt packing.
  • Data : A 2023 study showed that replacing dimethyl groups with morpholine increased solubility by 40% due to weakened H-bonding .

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